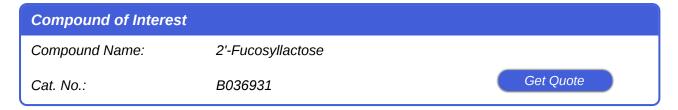


Application Notes and Protocols: In Vitro Fermentation of 2'-Fucosyllactose with Fecal Microbiota

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) and is recognized for its significant prebiotic effects and wide-ranging physiological benefits.[1][2] Its influence on the gut microbiota composition and metabolic output is a key area of research for understanding infant development, gut health, and its therapeutic potential in various gastrointestinal conditions.[3][4] In vitro fermentation models using fecal microbiota are invaluable tools for elucidating the mechanisms of action of 2'-FL, allowing for controlled and reproducible studies of its impact on the complex gut microbial ecosystem.

These application notes provide a comprehensive overview of the in vitro fermentation of 2'-FL with fecal microbiota, summarizing key quantitative data from published studies and providing detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing their own in vitro fermentation studies to investigate the effects of 2'-FL.

Data Presentation: Quantitative Outcomes of 2'-FL Fermentation



The in vitro fermentation of 2'-FL by fecal microbiota leads to significant changes in the microbial composition and the production of various metabolites, most notably short-chain fatty acids (SCFAs). The following tables summarize quantitative data from representative studies.

Table 1: Changes in Short-Chain Fatty Acid (SCFA)

Production Following In Vitro Fermentation with 2'-FL

Donor Type	Fermenta tion Model	Duration	Acetate Productio n	Propionat e Productio n	Butyrate Productio n	Referenc e
Infants (3- month-old, breastfed)	M-SHIME®	Long-term	Strong increase	Increase	Increase	[1][5]
Toddlers (2-3 years old)	M-SHIME®	Long-term	Strong increase	Increase	Increase	[1][5]
Adults (Healthy, IBS, Ulcerative Colitis)	Anaerobic batch culture	24 hours	Significant increment	Significant increment	Moderate increment	[4]
Piglets (Jejunum)	In vitro batch fermentatio n	48 hours	-	Higher level	-	[2]
Piglets (Colon)	In vitro batch fermentatio n	48 hours	Increase	-	-	[2]

M-SHIME®: Mucosal Simulator of the Human Intestinal Microbial Ecosystem; IBS: Irritable Bowel Syndrome.



Table 2: Impact of 2'-FL Fermentation on Fecal Microbiota Composition



Donor Type	Fermentation Model	Duration	Key Microbial Changes	Reference
Infants (3-month- old, breastfed) & Toddlers	M-SHIME®	Long-term	Strong and immediate increase in Bifidobacteriacea e	[1][5]
Adults (Healthy, IBS, Ulcerative Colitis)	Anaerobic batch culture	24 hours	Increase in Bifidobacterium and Eubacterium rectale- Clostridium coccoides counts	[3][6]
Infants (2 months old)	Batch fermentations	24 hours	Selective utilization by certain types of bifidobacteria and Bacteroides species	[7][8]
Piglets (Jejunum)	In vitro batch fermentation	48 hours	Higher abundance of Bacteroides, Prevotella, and Blautia; Lower abundance of Streptococcus and Lactobacillus	[2]
Piglets (Colon)	In vitro batch fermentation	48 hours	Increased abundance of Blautia, Faecalibacterium , and Lachnospiraceae FCS020; Decreased	[2]



abundance of Prevotella_9, Succinivibrio, and Megasphaera

Table 3: Gas Production During In Vitro Fermentation of

2'-FL

Donor Type	Fermentation Model	Comparison	Gas Production	Reference
Infants & Toddlers	M-SHIME®	vs. Lactose	Mildly increased; consistently lower than lactose	[1][5]
Piglets (Jejunum)	In vitro batch fermentation	vs. FOS and Lactose	Less gas production	[2]

FOS: Fructo-oligosaccharides.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro batch fermentation of 2'-FL with human fecal microbiota, based on protocols described in the scientific literature.[8][9][10] [11]

Protocol: In Vitro Batch Fermentation of 2'-Fucosyllactose

- 1. Materials and Reagents:
- Fecal Samples: Freshly collected from healthy donors who have not taken antibiotics for at least 3 months.
- 2'-Fucosyllactose (2'-FL): High purity grade.



- Basal Medium: A sterile, anaerobic medium supporting the growth of gut anaerobes. A typical composition per liter includes:
 - Peptone water: 2 g
 - Yeast extract: 2 g
 - NaCl: 0.1 g
 - o K₂HPO₄: 0.04 g
 - o KH₂PO₄: 0.04 g
 - o MgSO₄·7H₂O: 0.01 g
 - CaCl₂·6H₂O: 0.01 g
 - o NaHCO3: 2 g
 - Tween 80: 2 ml
 - Hemin: 0.05 g
 - Vitamin K1: 10 μl
 - L-cysteine-HCl: 0.5 g
 - Bile salts: 0.5 g
 - Resazurin (0.1% w/v): 1 ml
- Anaerobic Chamber or System: With an atmosphere of N₂/CO₂/H₂ (e.g., 80:10:10).
- Sterile Fermentation Vessels: (e.g., 50-100 ml serum bottles or similar).
- Sterile Phosphate-Buffered Saline (PBS): pH 7.0.
- Centrifuge and Sterile Centrifuge Tubes.



- Gas Chromatography (GC) system: For SCFA analysis.
- DNA Extraction Kits and Sequencing Platform: For microbiota analysis.
- 2. Fecal Slurry Preparation:
- Within 2 hours of collection, homogenize the fecal sample (10% w/v) in pre-reduced, anaerobic PBS inside an anaerobic chamber. For example, mix 10 g of feces with 90 ml of anaerobic PBS.
- Stir the mixture for 5 minutes to ensure homogeneity.
- Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.
- The supernatant, containing the fecal microbiota, will be used as the inoculum.
- 3. In Vitro Fermentation Setup:
- Prepare the basal medium and dispense it into the fermentation vessels (e.g., 45 ml per vessel) inside the anaerobic chamber.
- Add 2'-FL to the vessels to achieve the desired final concentration (e.g., 1% w/v). A control vessel with no added carbohydrate should also be prepared.
- Inoculate each vessel with the fecal slurry (e.g., 5 ml, to achieve a 10% v/v inoculation).
- Seal the vessels and incubate at 37°C under anaerobic conditions for the desired fermentation period (e.g., 24 or 48 hours).
- 4. Sampling and Analysis:
- At designated time points (e.g., 0, 8, 24, 48 hours), collect samples from each fermentation vessel for analysis.
- SCFA Analysis:
 - Centrifuge a sample aliquot (e.g., 1 ml) at high speed (e.g., 13,000 x g for 10 minutes).

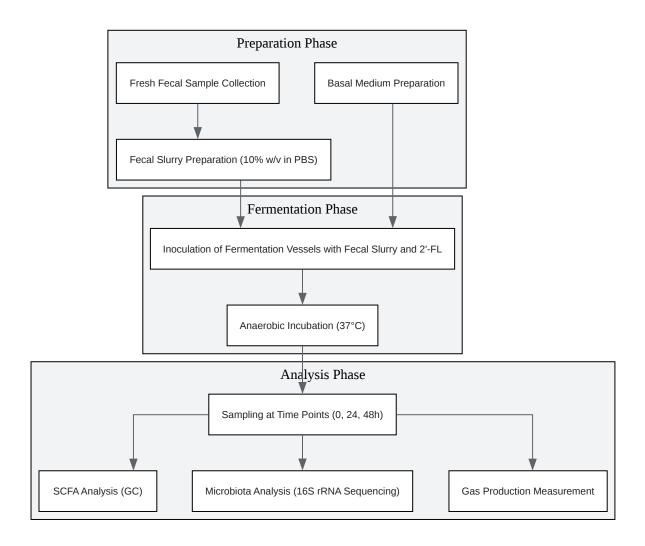


- Filter-sterilize the supernatant and store at -20°C until analysis.
- Analyze the SCFA concentrations (acetate, propionate, butyrate) using Gas
 Chromatography (GC).[4]
- Microbiota Analysis (16S rRNA gene sequencing):
 - Pellet the microbial cells from a sample aliquot (e.g., 1 ml) by centrifugation.
 - Store the pellet at -80°C until DNA extraction.
 - Extract microbial DNA using a suitable commercial kit.
 - Perform 16S rRNA gene amplification and sequencing to determine the microbial composition.
- Gas Production:
 - Measure the total gas production at each time point using a pressure transducer or by displacement of water in an inverted measuring cylinder.

Visualization of Workflows and Signaling Pathways Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro fecal fermentation experiment.





Caption: Workflow for in vitro fecal fermentation of 2'-FL.

Signaling Pathways Modulated by 2'-FL and its Metabolites





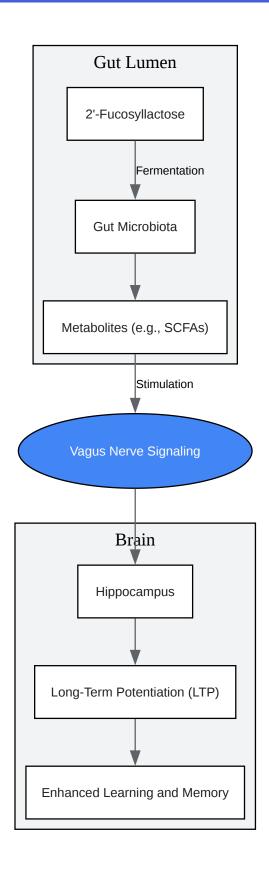


In vitro and in vivo studies have suggested that 2'-FL and its fermentation products can modulate various host signaling pathways.

1. Gut-Brain Axis Signaling via the Vagus Nerve

Dietary 2'-FL has been shown to enhance cognitive functions, and this effect is dependent on the integrity of the vagus nerve, highlighting a key role for the gut-brain axis.[12][13]





Caption: 2'-FL signaling through the gut-brain axis.



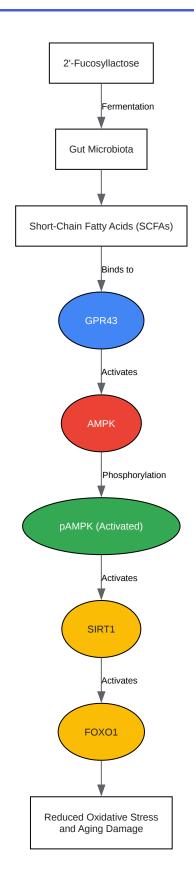




2. AMPK/SIRT1/FOXO1 Signaling Pathway

Metabolites of 2'-FL, particularly SCFAs, can activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and has implications for aging and metabolic health. [14]

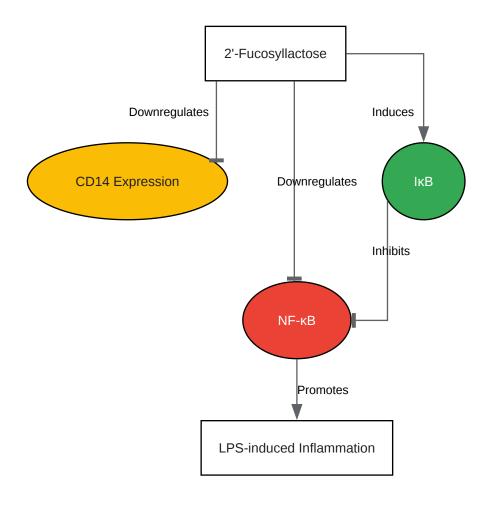




Caption: AMPK/SIRT1/FOXO1 pathway activation by 2'-FL metabolites.



- 3. Modulation of Inflammatory Signaling in Enterocytes
- 2'-FL has been shown to modulate inflammatory responses in intestinal epithelial cells (enterocytes) by influencing the NF-κB signaling pathway.[15]



Caption: 2'-FL modulation of NF-kB signaling in enterocytes.

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Methodological & Application





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